1,4-Dioxaspiro[4.4]nonane-7,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
603128-91-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-7,8-dione |
InChI |
InChI=1S/C7H8O4/c8-5-3-7(4-6(5)9)10-1-2-11-7/h1-4H2 |
InChI Key |
NSWHXTCDPGPIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(=O)C(=O)C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,4 Dioxaspiro 4.4 Nonane 7,8 Dione and Its Analogues
Convergent and Divergent Synthesis Pathways
The construction of the spiro[4.4]nonane framework can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the coupling of two or more complex fragments late in the synthetic sequence, while divergent approaches utilize a common intermediate to generate a library of structurally related compounds. acs.orgacs.org The choice of strategy often depends on the desired complexity and diversity of the target molecules.
Cyclization Reactions in Spiro[4.4]nonane Core Formation
The formation of the spirocyclic core is a pivotal step in the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. A common and straightforward method involves the acid-catalyzed cyclocondensation of ketone diols. beilstein-journals.orgbeilstein-journals.org However, this method often lacks stereocontrol. wikipedia.org Alternative cyclization strategies offer improved selectivity and efficiency.
A domino radical bicyclization has been developed for the synthesis of the related 1-azaspiro[4.4]nonane skeleton, which involves the formation and capture of alkoxyaminyl radicals. acs.org This approach allows for the creation of two rings in a single step. acs.org Furthermore, tandem [4+2]-cycloaddition/aromatization reactions of spiro[4.4]nona-2,7-diene-1,6-dione have been utilized to construct both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives. nih.gov
A study by Kurniawan et al. described the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from oleic acid. researchgate.net The key steps involved hydroxylation of oleic acid to 9,10-dihydroxyoctadecanoic acid (DHOA), followed by esterification and subsequent ketalization with cyclopentanone (B42830) using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net
| Precursor | Reagents | Product | Yield (%) | Reference |
| Oleic Acid | 1% KMnO₄ solution | 9,10-Dihydroxyoctadecanoic acid (DHOA) | 46.52 | researchgate.net |
| DHOA | Methanol (B129727), Sonication | Methyl 9,10-dihydroxyoctadecanoate (MDHO) | 93.80 | researchgate.net |
| MDHO | Cyclopentanone, Montmorillonite KSF, Sonication | Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | 50.51 | researchgate.net |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including spirocycles. wikipedia.org This method involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium or molybdenum complexes, to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org RCM offers mild reaction conditions and functional group tolerance, making it suitable for complex molecule synthesis. arkat-usa.org
A general methodology for the preparation of spiro-cyclic compounds using RCM as the key step has been reported. arkat-usa.org This approach has been applied to the spiroannulation of cyclopentanes and cyclohexanes. researchgate.net Furthermore, a stereoselective three-step approach for synthesizing sugar-derived spiroketals utilizes RCM as the final step. nih.gov This involves the Grignard addition of vinyl- or allylmagnesium bromide to a carbohydrate lactone, followed by glycosidation with a terminal alkenol and subsequent RCM of the resulting diene. nih.gov
| Catalyst Type | Ring Size Formed | Key Features | Reference |
| Grubbs' Catalyst | 5-30 membered rings | High functional group tolerance, formation of volatile ethylene as a byproduct. | wikipedia.orgorganic-chemistry.org |
| Ruthenium Indenylidene Complex | 7-membered ring | Used in the total synthesis of floresolide. | wikipedia.org |
Palladium-Catalyzed Cycloaddition Reactions
Palladium-catalyzed reactions have proven to be highly versatile in organic synthesis, including the construction of spirocyclic systems. Palladium(II)-catalyzed spiroketalization of ketoallylic diols provides a high-yielding and stereoselective method for forming vinyl-substituted spiroketals under mild conditions. nih.gov
Divergent cycloadditions of vinylidenecyclopropane-diesters with methyleneindolinones, catalyzed by palladium, can lead to either spirooxindoles fused with a five- or six-membered ring by simply changing the phosphine (B1218219) ligand. rsc.org Additionally, asymmetric palladium-catalyzed decarboxylative [3+2] cycloaddition of vinylethylene carbonates and α,β-unsaturated pyrazolones has been developed to construct chiral tetrahydrofuran-fused spiro-heterocyclic skeletons with excellent stereoselectivity. rsc.org Palladium catalysis has also been employed in the trans-selective synthesis of spirocyclic cyclobutanes using α,α-dialkylcrotyl- and allylhydrazones. nih.gov
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Spiroketalization | Ketoallylic diols | [PdCl₂(MeCN)₂] | Vinyl-substituted spiroketals | nih.gov |
| [3+2] or [4+2] Cycloaddition | Vinylidenecyclopropane-diesters, Methyleneindolinones | Palladium with phosphine ligands | Spirooxindoles | rsc.org |
| Decarboxylative [3+2] Cycloaddition | Vinylethylene carbonates, α,β-Unsaturated pyrazolones | Palladium with chiral ligands | Chiral spiro-tetrahydrofuran-pyrazolones | rsc.org |
Gold(I)-Catalyzed Alkyne Activation and Cyclization Methodologies
Gold(I) catalysts have shown remarkable efficiency in activating alkyne π-systems for various transformations, including the synthesis of spiroketals. beilstein-journals.orgbeilstein-journals.orgnih.gov Gold(I)-catalyzed intramolecular hydroalkoxylation of alkynediols and alkynetriols is a powerful method for obtaining spiroketals. nih.gov This approach offers advantages such as being more exothermic and atom-economical compared to the cyclocondensation of ketone diols. beilstein-journals.orgbeilstein-journals.org
A highly efficient synthesis of oxygenated 5,5-spiroketals was achieved through the gold(I) chloride-catalyzed cycloisomerization of a protected alkyne triol. beilstein-journals.orgnih.gov The use of methanol as a solvent was found to suppress the formation of undesired furan (B31954) by-products. beilstein-journals.orgnih.gov Gold catalysts have also been successfully used in the synthesis of benzannulated spiroketals through a cascade reaction involving intramolecular cycloisomerization of an alkynyl alcohol and intermolecular spiroketalization with quinone monoimines. rsc.org Recently, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been developed as an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones, which proceed in quantitative yields under mild conditions. mdpi.com
| Catalyst | Substrate | Product | Key Features | Reference |
| Gold(I) chloride | Protected alkyne triol | Oxygenated 5,5-spiroketal | High efficiency, suppression of furan by-product in methanol. | beilstein-journals.orgnih.gov |
| JohnPhosAu(MeCN)SbF₆ | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | Quantitative yields, mild conditions. | mdpi.com |
Precursor Design and Functional Group Interconversion
The rational design of precursors is fundamental to the successful synthesis of complex molecules like 1,4-dioxaspiro[4.4]nonane-7,8-dione. This involves the strategic placement of functional groups that can be efficiently transformed into the desired moieties. Functional group interconversion (FGI) is a key tactic in organic synthesis, allowing for the conversion of one functional group into another through processes like oxidation, reduction, substitution, or addition. fiveable.meimperial.ac.ukyoutube.com
For instance, in the synthesis of 1,4-dioxaspiro[4.4]nonane analogues, a precursor such as 1,4-dioxaspiro[4.4]non-7-ylacetaldehyde can be a valuable intermediate. guidechem.com The aldehyde functionality can be further elaborated to introduce the dione (B5365651) moiety. The synthesis of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid was achieved through the careful hydrolysis of its corresponding diethyl ester, which was synthesized from diethyl L-tartrate and cyclopentanone. nih.gov This highlights the importance of ester and carboxylic acid functionalities as precursors.
Asymmetric Synthesis Methodologies
The development of asymmetric methods to control the stereochemistry of the spirocyclic core is a significant challenge and a major focus of modern synthetic chemistry. Spiroketals can exist as multiple stereoisomers, and controlling the configuration at the anomeric carbon is crucial. mskcc.org
While thermodynamically controlled spiroketalizations are common, kinetically controlled reactions are necessary for accessing a wider range of stereoisomers. mskcc.org A titanium(IV) isopropoxide-mediated kinetic spiroketalization of glycal epoxides has been developed for the stereocontrolled synthesis of spiroketals with retention of configuration. acs.org
Organocatalysis has also emerged as a powerful tool for asymmetric spiroannulation. A carbene- and thiourea-cocatalyzed desymmetrization process has been used for the rapid asymmetric access to spirocycles. researchgate.net Furthermore, an organocatalytic enantioselective desymmetrizing (4+1) cycloaddition approach has been employed to produce functionally enriched spiro[4.4]nonane structures with three stereocenters in good yields and high enantiomeric ratios. researchgate.net A practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported, utilizing a kinetic resolution of a ketone precursor with baker's yeast as the key step. researchgate.net
| Method | Catalyst/Reagent | Key Feature | Reference |
| Kinetic Spiroketalization | Ti(Oi-Pr)₄ | Stereocontrolled synthesis with retention of configuration. | acs.org |
| Desymmetrizing Spiroannulation | Carbene and Thiourea Co-catalysis | Rapid asymmetric access to spirocycles. | researchgate.net |
| (4+1) Cycloaddition | Vinylogous Organocatalysis | Enantioselective synthesis of spiro[4.4]nonanes with three stereocenters. | researchgate.net |
| Kinetic Resolution | Baker's Yeast | Preparation of enantiopure spiro[4.4]nonane-1,6-dione. | researchgate.net |
Chiral Catalyst Development
The development of effective chiral catalysts is central to the asymmetric synthesis of complex molecules like spirodioxadiones. nih.gov Research has focused on several classes of catalysts that can induce high levels of enantioselectivity in the formation of spirocyclic systems.
One successful approach involves the use of BINOL-derived chiral bifunctional sulfides . These catalysts have proven effective in the enantioselective bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones, which are key structural motifs in many pharmaceuticals. nii.ac.jpresearchgate.net
Transition-metal catalysis , often in synergy with organocatalysis, represents another powerful tool. Gold(I) catalysts, in particular, have been used for the efficient cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid to yield substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com These reactions proceed under mild conditions with high yields. mdpi.com Furthermore, TADDOL-derived α-cationic phosphonites have been developed as ancillary ligands for gold in highly enantioselective intramolecular hydroarylation reactions to form carbohelicenes, demonstrating the fine-tuning of catalysts for specific spirocyclizations. nih.gov The combination of organocatalysis (using chiral phosphoric acids, thioureas, etc.) and transition-metal catalysis provides a robust toolbox for accessing optically pure spiro compounds. nih.gov
Stereoselective Transformations
Achieving high stereoselectivity is crucial for synthesizing biologically active spiro compounds. This can be controlled through various strategies, including substrate-controlled reactions, chiral auxiliaries, and, most efficiently, catalytic asymmetric transformations. researchgate.net
Halolactonization is a key transformation for constructing lactones from unsaturated carboxylic acids. While traditionally reliant on substrate control, recent advances have seen the emergence of catalytic, enantioselective versions. For instance, chiral bifunctional sulfide-catalyzed bromolactonizations enable the stereoselective preparation of optically active γ-lactones. researchgate.net The proposed mechanism for this selectivity involves a chiral bromonium ion intermediate, where the catalyst's structure dictates the facial selectivity of the cyclization. nii.ac.jp
Formal [3+2] cycloadditions have been developed for the stereoselective synthesis of the spiro-γ-lactam core of natural products like ansalactam A. nih.govbohrium.com This demonstrates how complex, multi-stereocenter spirocyclic systems can be assembled with high diastereoselectivity. nih.govbohrium.com
Another effective strategy involves a Horner-Wadsworth-Emmons Z-olefination . This reaction can create an unsaturated ester with high geometric selectivity, which then undergoes acid-catalyzed lactonization to form the γ-lactone ring, transferring the stereochemistry from a chiral precursor derived from D-mannitol. scielo.br
Enantioselective Approaches to Spirodioxadiones
The enantioselective synthesis of spirocycles, including spirodioxadiones (spirobislactones), has become an area of intense research, spurred by the advent of powerful catalytic methods. rsc.orgrsc.org The goal is to construct the spirocyclic quaternary stereocenter with absolute stereochemical control.
Organocatalysis has emerged as a particularly fruitful strategy. rsc.org For example, catalytic, highly enantioselective methods for synthesizing α-spiro-γ-lactones bearing a γ-quaternary stereocenter have been achieved through asymmetric bromolactonizations catalyzed by chiral bifunctional sulfides. researchgate.net
Gold(I) catalysis has also been effectively applied to the synthesis of spirodioxadione analogues. The cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acids using a JohnPhos-Au(I) complex proceeds smoothly to give various 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in nearly quantitative yields. mdpi.com While this specific example did not report enantioselectivity, the use of chiral ligands with gold is a well-established strategy for asymmetric catalysis. nih.gov The development of asymmetric methodologies for spirocycles has seen exponential growth, leading to the synthesis of increasingly complex structures with multiple stereogenic centers. elsevierpure.com
Table 1: Selected Catalytic Systems for the Synthesis of Spirocyclic Analogues
| Catalyst System | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (S)-BINOL-derived sulfide | Bromolactonization | α-allyl carboxylic acid | α-spiro-γ-lactone | High | Up to 94% | nii.ac.jp |
| JohnPhos Au(MeCN)SbF₆ | Double cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | 96-100% | Not Reported | mdpi.com |
| TADDOL-derived Au(I) phosphonite (2g) / AgSbF₆ | Double hydroarylation | 1,1'-bi(2-naphthyl)-based diyne | 1,12-disubstituted mdpi.comhelicene | 91% | 98% | nih.gov |
| Pd/C | Hydrogenation | Imine | Spiro-γ-lactam | 63% (2 steps) | Single diastereomer | nih.gov |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For spirodioxadiones, key mechanistic pathways involve radical intermediates and charged species like carbocations and carbanions.
Radical-Mediated Cyclizations
Radical cyclization reactions offer a powerful method for forming mono- and polycyclic products, as they are often very fast and selective. nih.gov These reactions typically proceed via three stages: selective radical generation, intramolecular cyclization, and quenching of the cyclized radical. nih.gov
One versatile approach involves the cyclization of an aryl radical onto the ipso position of an aryl-substituted amide to generate spirocyclohexadienone rings, which are precursors to important molecules. nih.gov Another strategy provides access to diversely substituted spiroketals through consecutive xanthate transfer reactions followed by a spirocyclization step. nih.gov More recently, strain-enabled radical spirocyclization cascades involving bicyclobutane (BCB) allyl esters and amides have been developed to synthesize spirocyclobutyl lactones and lactams under simple, catalyst-free blue light irradiation. rsc.org Mechanistic studies, including radical trapping and the use of radical clocks, have been crucial in elucidating these pathways and confirming the presence of spiro radical intermediates. rsc.org
Carbanion and Carbocation Intermediates
Charged intermediates play a critical role in many synthetic routes toward spirocycles.
Carbocations are positively charged carbon species with an empty p-orbital, making them potent electrophiles. youtube.comlibretexts.org They are key intermediates in reactions like SN1 and E1 eliminations and can be generated from alkenes or through the loss of a leaving group. masterorganicchemistry.com The stability of carbocations is highly dependent on their substitution pattern (tertiary > secondary > primary), a factor influenced by both inductive effects and hyperconjugation. youtube.comyoutube.com In the context of spirocycle synthesis, acid-catalyzed spiroketalization proceeds through a carbocation intermediate. Modern methods have also enabled the catalytic generation of carbocations under neutral and mild conditions, for example, through the mesolytic cleavage of alkoxyamine radical cations using photoredox catalysis. nih.gov
Carbanions are negatively charged carbon species that act as nucleophiles. They are often generated by the deprotonation of a carbon atom adjacent to an electron-withdrawing group. Carbanions are crucial intermediates in reactions that form carbon-carbon bonds. For instance, the Michael addition of a carbanion to an α,β-unsaturated carbonyl compound is a common strategy that can initiate a cascade reaction, leading to the formation of a spirocyclic ring system.
Green Chemistry Principles in Spirodioxadione Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spirodioxadiones to improve efficiency and reduce environmental impact. These strategies focus on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.
One prominent green technique is the use of microwave irradiation , which can significantly shorten reaction times from hours to minutes and often allows for solvent-free conditions or the use of water as a solvent. utrgv.edu For example, a five-component reaction to synthesize spiro derivatives has been achieved with high yields using microwave heating in water. utrgv.edu
Sonochemical methods , which use ultrasound irradiation, have been employed to synthesize 1,4-dioxaspiro[4.4]nonane derivatives from methyl 9,10-dihydroxyoctadecanoate in the presence of a montmorillonite KSF catalyst. researchgate.net
The use of highly efficient catalysts is another cornerstone of green chemistry. Gold(I)-catalyzed cyclizations to form spirobislactones proceed smoothly under very mild conditions (room temperature) and in a short time, offering an atom-economical route to the desired products. mdpi.com Concerted addition reactions, such as cycloadditions, are inherently atom-economical as all atoms from the starting materials are incorporated into the final product, minimizing waste. utrgv.edu
Spectroscopic Characterization and Structural Elucidation of 1,4 Dioxaspiro 4.4 Nonane 7,8 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 1,4-dioxaspiro[4.4]nonane-7,8-dione derivatives, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are instrumental in assigning the structure.
For instance, the ¹H NMR spectrum of 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione in DMSO-d₆ displays characteristic signals that can be assigned to its specific protons. mdpi.com The protons of the benzylidene groups appear in the aromatic region, while the protons on the spirocyclic core are observed at higher field strengths. mdpi.com The multiplicity of these signals provides insight into the number of neighboring protons.
A selection of ¹H NMR data for various derivatives is presented in the interactive table below.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | DMSO-d₆ | 7.52 (s, 2H), 7.38 (d, J = 6.2 Hz, 2H), 7.25 (s, 1H), 5.87 (s, 1H), 3.63 (d, J = 16.3 Hz, 1H), 3.37 (d, J = 22.0 Hz, 2H) mdpi.com |
| 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | DMSO-d₆ | 7.58 (d, J = 8.4 Hz, 4H), 7.48 (d, J = 8.4 Hz, 4H), 5.88 (s, 2H), 3.62 (d, J = 18.0 Hz, 2H), 3.35 (d, J = 18.0 Hz, 2H) mdpi.com |
| (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | acetone-d₆ | 7.5 (br. s, 2H, -COOH), 4.78 (s, 2H, CH), 1.90–2.02 (m, 2H, –C₄H₈–), 1.74–1.87 (m, 2H, –C₄H₈–), 1.59–1.72 (m, 4H, –C₄H₈–) nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as carbonyl groups, aromatic carbons, and aliphatic carbons. For the dione (B5365651) derivatives of 1,4-dioxaspiro[4.4]nonane, the ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbons of the dione functionality, which typically resonate at a significantly downfield chemical shift.
In the ¹³C NMR spectrum of 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione, the carbonyl carbon signal appears at δ 171.8 ppm. mdpi.com The signals for the spiro carbon and other carbons in the molecule can also be assigned based on their chemical shifts.
The following interactive table summarizes the ¹³C NMR data for several derivatives.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | DMSO-d₆ | 171.8, 146.0, 133.6, 128.6, 128.1, 126.9, 104.5, 36.4 mdpi.com |
| 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | DMSO-d₆ | 172.0, 147.3, 133.3, 132.0, 130.5, 120.2, 103.9, 50.6, 36.9 mdpi.com |
| (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid | acetone-d₆ | 171.4, 123.6, 77.9, 37.4, 24.0 nih.gov |
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.
Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
While specific 2D NMR data for this compound derivatives are not detailed in the provided search results, the application of these techniques would be crucial for the complete structural assignment of such spirocyclic systems.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in the identification of a new compound. For the derivatives of this compound, HRMS data confirms the proposed molecular formulas by comparing the experimentally measured mass with the calculated mass.
For example, the HRMS data for 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione shows a protonated molecular ion [M+H]⁺ at m/z 333.11245, which corresponds to the calculated mass for C₂₁H₁₇O₄⁺ (333.11214). mdpi.com
The table below presents HRMS data for some derivatives.
| Compound | Ionization Mode | Measured m/z | Calculated m/z | Molecular Formula |
| 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI Orbitrap | 333.11245 [M+H]⁺ | 333.11214 | C₂₁H₁₇O₄⁺ mdpi.com |
| 3,8-bis(2-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI Orbitrap | 393.13428 [M+H]⁺ | 393.13326 | C₂₃H₂₁O₆⁺ mdpi.com |
| 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI Orbitrap | 181.04937 [M+H]⁺ | 181.04954 | C₉H₉O₄⁺ mdpi.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which correspond to particular bonds or functional groups.
For this compound and its derivatives, the most characteristic vibrational bands would be associated with the carbonyl (C=O) groups of the dione functionality. These typically appear as strong absorption bands in the IR spectrum in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the dioxolane ring would also give rise to characteristic bands, typically in the 1200-1000 cm⁻¹ region. The presence of other functional groups in derivatives, such as aromatic rings or carboxylic acids, would also be evident from their characteristic vibrational frequencies. While specific IR and Raman spectra for the target compound are not available, the presence of these key functional groups would be readily confirmed by these techniques.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The crystal structure of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid has been determined, revealing a monoclinic crystal system with a P2₁ space group. researchgate.net In this structure, a single molecule constitutes the asymmetric unit. researchgate.net The precise arrangement of atoms in the crystal lattice allows for the unambiguous determination of the absolute stereochemistry and the preferred conformation of the molecule.
The following table summarizes the crystallographic data for this derivative:
| Parameter | Value for (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid |
| Chemical Formula | C₉H₁₂O₆ |
| Molecular Weight | 216.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2930 (8) |
| b (Å) | 5.3712 (7) |
| c (Å) | 14.0916 (17) |
| β (°) | 92.885 (2) |
| Volume (ų) | 475.71 (10) |
| Z | 2 |
| Radiation Type | Mo Kα |
| Temperature (K) | 100 |
Data sourced from Acta Crystallographica Section E nih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The supramolecular architecture of crystalline (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid is predominantly governed by a network of hydrogen bonds. The molecules are organized into a two-dimensional, double-layered framework through four distinct –CO–OH⋯O=C(OH)– hydrogen bonds involving the neighboring carboxyl groups. researchgate.net This extensive hydrogen bonding dictates the packing of the molecules in the crystal. nih.gov
The molecules assemble into double layers parallel to the ab plane of the unit cell. nih.gov These layers are sterically shielded from one another by the cycloalkane fragments of the spiro system. nih.gov Within each layer, hydrogen-bonded chains are formed. nih.gov These chains are further interconnected to create the two-dimensional framework. nih.gov
In addition to the strong hydrogen bonds, weaker C—H⋯O intermolecular interactions are also present, further contributing to the stability of the crystal lattice. nih.gov The table below details the geometry of the primary hydrogen bonds observed in the crystal structure of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O1—H1⋯O3ⁱ | 0.78 (4) | 1.87 (4) | 2.620 (3) | 161 (4) |
Symmetry codes: (i) x, y+1, z. Data sourced from Acta Crystallographica Section E nih.gov
This detailed analysis of a close derivative underscores the importance of hydrogen bonding and other intermolecular forces in defining the solid-state structure of compounds containing the 1,4-dioxaspiro[4.4]nonane scaffold.
Reactivity Profiles and Transformational Chemistry of 1,4 Dioxaspiro 4.4 Nonane 7,8 Dione
Reactions of the Dione (B5365651) Functionality
The 1,2-dicarbonyl moiety in the five-membered ring is the primary site of reactivity in 1,4-Dioxaspiro[4.4]nonane-7,8-dione. This α-dione system is susceptible to a variety of transformations, including nucleophilic attacks and redox reactions.
Nucleophilic Additions and Condensations
The electrophilic nature of the carbonyl carbons in the dione functionality makes them prime targets for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com A range of nucleophiles can add to one or both carbonyl groups, leading to a variety of products. The initial addition of a nucleophile to one of the carbonyl carbons results in a tetrahedral intermediate. masterorganicchemistry.com
Common nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents, cyanide, and amines. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. The nucleophilic addition of a cyanide ion, typically from a source like hydrogen cyanide in the presence of a base, would yield a cyanohydrin. wikipedia.org
Condensation reactions with amines and their derivatives are also anticipated. For example, reaction with primary amines would likely form imines, while reaction with hydrazine (B178648) or its derivatives could lead to the formation of hydrazones or potentially undergo further cyclization to form heterocyclic systems. The reaction with hydroxylamine (B1172632) would yield an oxime.
The table below summarizes the expected products from the nucleophilic addition of various reagents to this compound.
| Nucleophile/Reagent | Expected Product Type |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol |
| Sodium Cyanide (NaCN) / H+ | Cyanohydrin |
| Primary Amine (R-NH2) | Imine |
| Hydrazine (H2NNH2) | Hydrazone |
| Hydroxylamine (H2NOH) | Oxime |
This table presents generalized expected product types based on the known reactivity of α-diones.
Studies on analogous cyclic 1,2-diones, such as cyclopentane-1,2-dione, have shown their utility as building blocks in the synthesis of various biologically active molecules and natural products. beilstein-journals.orgnih.gov The Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, for example, has been demonstrated as a viable synthetic strategy. beilstein-journals.org
Reduction and Oxidation Reactions
The dione functionality can be readily reduced to form a variety of products, depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are expected to reduce one or both carbonyl groups to the corresponding secondary alcohols. chemguide.co.ukyoutube.com The stereochemical outcome of such reductions can often be influenced by the directing effects of the spiroacetal oxygen atoms. The use of more powerful reducing agents, like lithium aluminum hydride (LiAlH₄), could potentially lead to the reduction of both carbonyls. libretexts.org
The selective reduction of one carbonyl group to afford a hydroxyketone is a potential pathway, which could be influenced by steric factors and the choice of reducing agent. For instance, in related cyclopentanone (B42830) systems, the stereoselectivity of sodium borohydride reduction can be influenced by the presence of additives like ceric chloride. scielo.br
Conversely, the dione can undergo oxidative cleavage. Oxidation with reagents like hydrogen peroxide under basic conditions can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, resulting in the formation of a dicarboxylic acid. researchgate.netmdpi.com The Baeyer-Villiger oxidation is another relevant transformation, where peroxy acids can insert an oxygen atom adjacent to one of the carbonyl groups, leading to the formation of an anhydride (B1165640) which can be subsequently hydrolyzed. researchgate.netmdpi.com
The following table outlines the expected products from various reduction and oxidation reactions.
| Reagent | Reaction Type | Expected Product(s) |
| Sodium Borohydride (NaBH₄) | Reduction | Diol, Hydroxyketone |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Diol |
| Hydrogen Peroxide (H₂O₂) / Base | Oxidative Cleavage | Dicarboxylic acid |
| Peroxy Acid (e.g., m-CPBA) | Baeyer-Villiger Oxidation | Anhydride, then Dicarboxylic acid |
This table provides a general overview of expected products based on established reactivity patterns.
Transformations Involving the Spiroacetal Linkage
The spiroacetal moiety in this compound is generally stable under neutral and basic conditions. However, under acidic conditions, the spiroacetal can undergo hydrolysis. wikipedia.org This reaction involves the protonation of one of the acetal (B89532) oxygens, followed by ring opening to form a hemiacetal and subsequently a hydroxy ketone. The stability of the spiroacetal is influenced by stereoelectronic effects, such as the anomeric effect, which favors conformations where the oxygen lone pairs are anti-periplanar to the C-O single bonds. chemtube3d.com
Ring-Opening and Ring-Expansion Reactions
Beyond the simple hydrolysis of the spiroacetal, more complex ring-opening and ring-expansion reactions can be envisioned. Lewis or Brønsted acids can facilitate the ring-opening of the spiroketal under milder conditions to generate functionalized intermediates. acs.org For instance, treatment with specific reagents can lead to the formation of ω-halo enol ethers. acs.org
Ring expansion of the cyclopentanedione ring is also a possibility. For example, reactions involving diazomethane (B1218177) or similar reagents can lead to the insertion of a methylene (B1212753) group, expanding the five-membered ring to a six-membered ring. wikipedia.orgresearchgate.net The regiochemistry and stereochemistry of such expansions are often influenced by the substituents on the ring and the reaction conditions. acs.org
Regioselectivity and Stereoselectivity in Reactions
Reactions involving this compound are subject to issues of regioselectivity and stereoselectivity.
Regioselectivity: In nucleophilic additions to the dione, the two carbonyl groups are chemically equivalent in the starting material. However, the initial addition to one carbonyl group may influence the reactivity of the second. In ring-opening reactions of the spiroacetal, the cleavage of either of the two C-O bonds within the spiro system can lead to different intermediates, although in this symmetrical case, the initial products would be identical. The regioselectivity of nucleophilic attack on unsymmetrical arynes has been rationalized by considering the distortion of the aryne structure. nih.gov While not directly analogous, this highlights the subtle factors that can control regioselectivity.
Stereoselectivity: The reduction of the dione functionality can lead to the formation of new stereocenters. The stereochemical outcome is often governed by the direction of hydride attack, which can be influenced by steric hindrance from the spiroacetal ring. The formation of spiroketals themselves can be under either kinetic or thermodynamic control, leading to different stereoisomers. wikipedia.orgmskcc.orgimperial.ac.ukresearchgate.net Kinetically controlled spiroketalizations often provide access to less stable isomers that are not favored under thermodynamic equilibrium. mskcc.orgnih.gov The stereocontrolled synthesis of spiroketals is a significant area of research, with methods developed to selectively access different anomeric configurations. mskcc.orgnih.govnih.gov The stereoselectivity of reactions is a consequence of differences in the activation energies of the pathways leading to different stereoisomeric products. wikipedia.org
Investigation of Reaction Kinetics and Thermodynamics
The rates and equilibria of the reactions of this compound are governed by kinetic and thermodynamic principles.
Kinetics: The rate of nucleophilic addition to the carbonyl groups will be influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. masterorganicchemistry.com The kinetics of acid-catalyzed hydrolysis of spiroketals typically follow a mechanism where the rate-determining step is the cleavage of the protonated C-O bond. nih.govyoutube.comchegg.comyoutube.com Reaction conditions such as temperature and catalyst concentration will significantly affect the reaction rates. Lower temperatures generally favor the kinetic product, which is formed via the pathway with the lower activation energy. wikipedia.orglibretexts.orgnumberanalytics.comlibretexts.org
Thermodynamics: The position of equilibrium in reversible reactions, such as spiroacetal hydrolysis, is determined by the relative Gibbs free energies of the reactants and products. The stability of spiroketals is influenced by a combination of factors, including the anomeric effect, steric interactions, and ring strain. chemtube3d.comillinois.edu Thermodynamic control is achieved under conditions where the reaction is reversible, allowing the product distribution to reflect the relative stabilities of the possible products. wikipedia.orglibretexts.orgimperial.ac.uknumberanalytics.comlibretexts.org In such cases, the most stable isomer will be the major product. Computational studies using methods like Density Functional Theory (DFT) can provide insights into the thermodynamics and kinetics of spirocycle formation. physchemres.org
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Substituted 1,4-Dioxaspiro[4.4]nonane-7,8-dione Analogues
The synthesis of substituted analogues of this compound can be approached through several methodologies, primarily by modifying the cyclopentanedione ring. The core structure itself can be conceptualized as arising from the protection of a cyclopentane-1,2-dione, suggesting that many derivatization strategies can be adapted from the well-established chemistry of 1,2-diones.
A plausible synthetic route to the core 1,4-dioxaspiro[4.4]nonane ring system involves the condensation of cyclopentanone (B42830) with a suitably substituted diol. For instance, the synthesis of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid has been achieved through the condensation of cyclopentanone with diethyl L-tartrate, followed by hydrolysis. acs.org This demonstrates a viable method for forming the spirocyclic ketal core.
The incorporation of aromatic and heteroaromatic groups can significantly influence the electronic and steric properties of the molecule, which is often beneficial for its interaction with biological targets.
One potential strategy for introducing aromatic moieties is through a gold-catalyzed cyclization. While not demonstrated on the 7,8-dione isomer, a highly efficient gold(I)-catalyzed synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported. rsc.org This reaction proceeds via the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, suggesting that a similar strategy could be adapted to introduce aryl groups onto the this compound scaffold, likely through a precursor with appropriately placed alkyne functionalities.
Another approach involves the Michael addition of the cyclopentane-1,2-dione enolate to activated alkenes bearing aromatic or heteroaromatic substituents. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully demonstrated, yielding adducts with high enantioselectivity. nih.govbeilstein-journals.org This method provides a direct route to introduce complex, substituted aromatic systems.
A selection of synthesized diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, which illustrates the potential for introducing aromatic diversity, is presented in the table below.
| Compound | Ar¹ | Ar² | Yield (%) |
| 5a | C₆H₅ | C₆H₅ | 98 |
| 5k | 4-BrC₆H₄ | 4-BrC₆H₄ | 97 |
| 5m | 4-ClC₆H₄ | 4-MeOC₆H₄ | 96 |
| 5l | 2-Me-5-NO₂C₆H₃ | 2-Me-5-NO₂C₆H₃ | 95 |
Table 1: Examples of synthesized 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones via gold-catalyzed cyclization. Data sourced from rsc.org.
Alkylation and acylation at the carbon atoms of the cyclopentanedione ring are fundamental transformations for building molecular complexity. These reactions typically proceed via the enolate of the dione (B5365651).
A process for the alkylation of 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salts has been patented. google.com This process involves the condensation of dialkyl esters of oxalic acid and glutaric acid to form the dione salt, which is then alkylated with an alkyl halide. google.com This methodology could be adapted for the alkylation of a protected this compound precursor.
The direct alkylation of cyclopentane-1,3-diones is also a well-established method, often utilizing a base such as potassium carbonate in a suitable solvent. tandfonline.com It is conceivable that similar conditions could be applied to the 7,8-dione isomer, allowing for the introduction of a wide range of alkyl groups.
Acylation reactions would likely proceed through a similar enolate intermediate, reacting with an acylating agent such as an acid chloride or anhydride (B1165640) to introduce acyl moieties.
The development of chiral derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Chirality can be introduced either by using chiral starting materials, chiral catalysts, or by resolving a racemic mixture.
The synthesis of chiral spirocycles is an active area of research. scispace.comnih.gov Strategies often involve the use of chiral ligands in metal-catalyzed reactions to induce enantioselectivity. nih.gov For instance, the asymmetric construction of chiral spiroenones has been achieved through a central-to-spiro chirality transfer process. acs.org
In the context of the cyclopentanedione moiety, asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones using a Sharpless Ti-complex has been shown to produce chiral 3-hydroxy carbonyl compounds with high enantiomeric excess. researchgate.net Furthermore, asymmetric organocatalytic Michael additions of cyclopentane-1,2-dione provide a route to chiral adducts. nih.govbeilstein-journals.org These methods highlight the potential for creating chiral centers within the this compound framework.
An overview of catalysts used in the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles is provided in the table below.
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| A | 85 | 2.1:1 | 85 |
| B | 70 | 2.5:1 | 78 |
| C | 92 | 3.0:1 | 91 |
| D | 95 | 3.2:1 | 94 |
Table 2: Screening of different squaramide catalysts for the asymmetric Michael addition of cyclopentane-1,2-dione. Data sourced from beilstein-journals.org.
Functional Group Modifications and Their Influence on Molecular Properties
Beyond the introduction of substituents on the carbon framework, modification of the existing functional groups, namely the dione and the spiroketal, can profoundly impact the molecular properties.
The ketone groups of the 1,2-dione are subject to a variety of reactions. For example, they can be converted to oximes, as demonstrated in the reactions of 1,2-cyclopentanedione (B1606141) dioxime in liquid sulfur dioxide. oup.comoup.com Such modifications would alter the hydrogen bonding capacity and electronic nature of the molecule. The dione moiety also exists in equilibrium with its enol tautomer, and the position of this equilibrium can be influenced by substituents, which in turn affects its acidity and reactivity. nih.govwikipedia.org
The 1,4-dioxaspiro ketal is generally stable but can be cleaved under acidic conditions to reveal the parent diol and ketone. This property could be exploited for the controlled release of an active compound or for further synthetic transformations.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The this compound scaffold is amenable to combinatorial approaches due to the potential for introducing diversity at multiple positions.
Solid-phase synthesis is a key technology in combinatorial chemistry. A protocol for the solid-phase synthesis of [4.4] spirocyclic oximes has been developed, which could be adapted for the synthesis of a library of this compound derivatives. youtube.com This would involve anchoring a suitable precursor to a solid support, followed by sequential reactions to build up the target molecules, and finally cleavage from the resin.
The generation of natural product-like molecules using spiroketal scaffolds has also been explored. acs.org A spiroketal moiety can serve as a rigid core template for elaboration using parallel synthesis techniques, allowing for the creation of a diverse library of compounds. acs.org Such an approach, applied to the this compound core, could yield a rich collection of novel compounds for biological screening. The inherent three-dimensionality of spirocyclic frameworks makes them attractive for exploring new areas of chemical space. acs.org
Applications in Advanced Synthetic Methodologies and Material Science Research
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The stereogenic spirocyclic center of 1,4-Dioxaspiro[4.4]nonane-7,8-dione makes it an intriguing scaffold for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. sigmaaldrich.com
The rigid conformation of the spiroketal unit can create a well-defined chiral environment, influencing the facial selectivity of reactions on an attached substrate. For instance, chiral sulfoxide auxiliaries have been successfully employed in the asymmetric synthesis of bisbenzannulated spiroketals. rsc.org Similarly, derivatives of this compound, if resolved into their enantiomers, could serve as effective auxiliaries in a range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.
Furthermore, the dione (B5365651) functionality offers potential coordination sites for metal catalysts. Chiral ligands containing cyclopentanedione derivatives have been explored in asymmetric catalysis. For example, chiral N-heterocyclic carbene-catalyzed cascade asymmetric desymmetrization of cyclopentenediones has been developed to access optically active 1,3-indandione derivatives. researchgate.net This suggests that chiral derivatives of this compound could act as bidentate or even tridentate ligands for various transition metals, enabling enantioselective catalytic processes. nih.gov
| Potential Asymmetric Transformation | Role of this compound Derivative | Relevant Precedent |
| Asymmetric Alkylation | Chiral Auxiliary | Evans Oxazolidinones |
| Asymmetric Aldol Reaction | Chiral Auxiliary | Camphorsultam wikipedia.org |
| Asymmetric Diels-Alder Reaction | Chiral Ligand for Lewis Acid | Chiral N-Heterocyclic Carbenes with Cyclopentenediones researchgate.net |
| Asymmetric Hydrogenation | Chiral Ligand for Transition Metal | BINAP in Rhodium-catalyzed reactions |
Building Blocks for Complex Natural Product Synthesis
Spiroketals are prevalent structural motifs in a wide array of biologically active natural products. mskcc.org The synthesis of these complex molecules often relies on the stereocontrolled formation of the spiroketal core. mskcc.org this compound could serve as a valuable building block in the synthesis of such natural products, providing a pre-formed spirocyclic core that can be further elaborated.
The vicinal diketone functionality within the cyclopentane (B165970) ring offers a versatile handle for a variety of chemical transformations. Vicinal ketoesters, for example, are key intermediates in the total synthesis of natural products, with their electrophilic keto groups participating in reactions like aldol additions, Mannich reactions, and carbonyl ene reactions. nih.gov The reactivity of the dione in this compound could be similarly exploited to construct complex carbon skeletons. For instance, selective reduction of one ketone followed by functionalization could lead to highly substituted cyclopentane derivatives, which are common substructures in natural products.
| Natural Product Class | Potential Application of this compound |
| Polyether Antibiotics | As a precursor to spiroketal fragments. |
| Pheromones | As a chiral building block for insect pheromones containing spiroketal moieties. |
| Terpenoids | As a starting material for the synthesis of functionalized cyclopentane rings. |
Precursors for Polymeric Materials and Supramolecular Assemblies
The rigid and defined three-dimensional structure of this compound makes it an interesting monomer for the synthesis of novel polymeric materials. Spiroacetal units, when incorporated into polymer backbones, can enhance the glass transition temperature (Tg) of the resulting materials, leading to improved thermal and mechanical properties. researchgate.netresearchgate.net For example, polyesters, polyetherketones, and polyimides have been prepared from various spiroacetal monomers. researchgate.net The dione functionality of this compound could be converted to other functional groups, such as diols or diamines, to enable its use in step-growth polymerization.
Furthermore, polymers containing cyclopentanone (B42830) structures have been investigated for their unique properties. google.com The incorporation of the this compound moiety could lead to polymers with interesting solubility, degradability, and morphological characteristics.
In the realm of supramolecular chemistry, the ability of molecules to form ordered, non-covalent structures is key. researchgate.netrsc.org The distinct shape and potential for hydrogen bonding and other non-covalent interactions of this compound could allow it to act as a building block for supramolecular assemblies such as gels, liquid crystals, or porous organic frameworks.
Design of Novel Scaffolds for Chemical Biology Research
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry and chemical biology. spirochem.comtandfonline.com Their inherent three-dimensionality allows for the presentation of functional groups in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. spirochem.comresearchgate.net this compound represents a novel scaffold that could be decorated with various substituents to generate libraries of compounds for biological screening.
The vicinal diketone functionality is a known reactive handle for the development of chemical probes. For instance, 1,3-cyclopentanedione derivatives have been used to create probes for the selective labeling of sulfenic acid in proteins. nih.govrsc.org The dione moiety in this compound could be similarly exploited to design probes for studying biological processes or for activity-based protein profiling. The development of chemical strategies to probe biological systems is a rapidly growing field, and novel reactive scaffolds are in high demand. uci.edu
| Research Area | Potential Role of this compound |
| Drug Discovery | As a core scaffold for the synthesis of new therapeutic agents. |
| Chemical Biology | As a precursor to chemical probes for studying biological targets. escholarship.org |
| High-Throughput Screening | As a building block for the creation of diverse compound libraries. |
Applications in Reaction Cascade Development
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. 20.210.105 The unique combination of a spiroketal and a vicinal diketone in this compound offers intriguing possibilities for the design of novel reaction cascades.
For example, the ring-opening of the spiroketal under acidic conditions could generate a reactive intermediate that could then participate in an intramolecular reaction with one of the ketone functionalities. nih.gov Alternatively, a reaction at one of the carbonyl groups could trigger a rearrangement or cyclization involving the spiroketal moiety. The development of such cascade reactions could provide rapid access to complex polycyclic structures from a relatively simple starting material. The construction of aromatic spiroketals has been achieved via relay cascade reactions, highlighting the potential of this approach. acs.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 1,4-Dioxaspiro[4.4]nonane-7,8-dione is a critical first step in unlocking its potential. Future research should prioritize the development of efficient and environmentally benign synthetic pathways. A promising approach involves the ketalization of a suitable cyclopentane-1,2-dione precursor with ethylene (B1197577) glycol. The sustainability of this process could be enhanced through the use of green solvents and catalysts.
Exploration of Novel Reactivity and Transformation Pathways
The dione (B5365651) functionality within the this compound framework is ripe for exploration. Future studies should delve into its reactivity with a variety of reagents to uncover novel transformation pathways. For instance, the reaction of the dione with diamines could lead to the formation of interesting heterocyclic systems with potential applications in medicinal chemistry.
Moreover, the spiroketal moiety, while relatively stable, could be induced to undergo rearrangement or ring-opening reactions under specific conditions. Investigating these possibilities could lead to the discovery of new molecular scaffolds and expand the synthetic utility of this compound. Photochemical and electrochemical methods could also be employed to access unique reactive intermediates and transformation pathways that are not achievable through traditional thermal methods. spirochem.com
Computational Design of Advanced Spirodioxadione Systems
Computational chemistry offers a powerful toolkit for the rational design of novel spirodioxadione systems with tailored properties. nih.gov Future research should leverage these tools to predict the electronic, steric, and conformational properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide insights into the molecule's reactivity and guide the design of new reactions.
Molecular dynamics simulations can be employed to study the conformational landscape of these molecules and their interactions with other molecules or materials. rsc.org This information would be invaluable for the design of functional materials with specific applications, such as host-guest chemistry or the development of new polymers. The computational design of catalysts for the synthesis of these systems is another promising area of research. nih.gov
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis is essential. researchgate.netsyrris.com Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. spirochem.comnih.gov
Future work should focus on developing robust flow chemistry protocols for the synthesis of the target compound and its derivatives. nih.gov This would enable the rapid screening of reaction conditions and the efficient production of libraries of related compounds for biological or materials science applications. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of these processes. researchgate.net
Expanding the Scope of Derivatization for Functional Material Development
The derivatization of the this compound core is key to unlocking its potential in materials science. Future research should focus on introducing a wide range of functional groups to this scaffold to create novel materials with tailored properties. For example, the introduction of polymerizable groups could lead to the development of new spiro-polymers with unique thermal and mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
